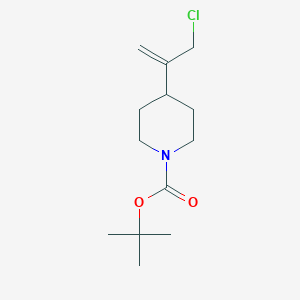tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate
CAS No.:
Cat. No.: VC20370802
Molecular Formula: C13H22ClNO2
Molecular Weight: 259.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C13H22ClNO2 |
|---|---|
| Molecular Weight | 259.77 g/mol |
| IUPAC Name | tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H22ClNO2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h11H,1,5-9H2,2-4H3 |
| Standard InChI Key | JFGATVSZBOIARE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=C)CCl |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
tert-Butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate features a piperidine ring substituted at the 4-position with a 3-chloropropenyl group () and at the 1-position with a Boc-protecting group (). The chlorine atom on the propenyl moiety enhances electrophilicity, facilitating nucleophilic attacks in cross-coupling reactions . The Boc group confers stability to the amine functionality, making the compound suitable for multi-step synthetic routes .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2229483-51-4 | |
| Molecular Formula | ||
| Molecular Weight | 273.80 g/mol | |
| Density | Not reported | |
| Boiling Point | Not reported |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) data confirm the structure of this compound. In the synthesis of oxindole derivatives, intermediates derived from tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate exhibit distinct NMR signals, such as a singlet for the Boc tert-butyl group at δ 1.39 ppm and multiplet signals for the piperidine protons between δ 1.11–2.49 ppm . The NMR spectrum shows carbonyl resonances near δ 154.5 ppm (Boc) and δ 180.3 ppm (oxindole ketone) . HRMS analysis of derivatives yields precise mass-to-charge ratios, such as for a representative oxindole product .
Synthesis and Reaction Mechanisms
Copper-Catalyzed Radical Cascade Reactions
A landmark application of this compound is its participation in visible-light-driven copper-catalyzed reactions. In a reported procedure, tert-butyl 4-iodopiperidine-1-carboxylate undergoes radical addition/cyclization with N-arylacrylamides in the presence of Cu(OTf), a bisoxazoline ligand (L1), and 1,1,3,3-tetramethylguanidine (TMG) under 410 nm LED irradiation . The reaction proceeds via a radical mechanism:
-
Photoexcitation: Cu(II) absorbs light, generating a Cu(I) species that abstracts iodine from the alkyl iodide.
-
Radical Formation: The resultant alkyl radical adds to the acrylamide double bond.
-
Cyclization: Intramolecular radical cyclization forms the oxindole core.
-
Rearomatization: Oxidation and proton transfer yield the final product .
Table 2: Optimized Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Cu(OTf) (5 mol%) | |
| Ligand | L1 (5 mol%) | |
| Base | TMG (1.8 equiv) | |
| Solvent | THF | |
| Temperature | 25°C | |
| Irradiation | 410 nm LEDs (50 W × 2) | |
| Reaction Time | 24 hours | |
| Yield | Up to 92% |
Scale-Up and Purification
The synthesis scales efficiently to 6 mmol, producing 1.72 g (80% yield) of the oxindole product after column chromatography . Key purification challenges include separating unreacted starting materials and byproducts, addressed using silica gel chromatography with ethyl acetate/hexane gradients .
Applications in Medicinal Chemistry
Oxindole Derivatives as Bioactive Molecules
Oxindoles synthesized from tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate exhibit structural motifs common in kinase inhibitors and anticancer agents. For example, compound 3 (Table 3) demonstrates a planar oxindole core capable of intercalating DNA or binding ATP pockets . Substitutions on the aryl ring (e.g., chloro, methyl) modulate solubility and target affinity .
Table 3: Representative Oxindole Derivatives
| Compound | R-Substituent | Yield (%) | (Observed) | Biological Relevance |
|---|---|---|---|---|
| 3 | H | 88 | 406.2099 | Antiproliferative activity |
| 5 | 5-Cl | 85 | 439.2198 | Enhanced cytotoxicity |
| 7 | 5-Me | 87 | 420.2256 | Improved metabolic stability |
Comparison with Related Piperidine Derivatives
While tert-butyl 4-(3-chloroprop-1-en-2-yl)piperidine-1-carboxylate is tailored for radical chemistry, analogs like tert-butyl 4-(3-chloropyrazin-2-yl)piperazine-1-carboxylate (PubChem CID: 11150691) and tert-butyl 3-(4-chloropyrimidin-2-yl)piperidine-1-carboxylate (PubChem CID: 162343378) exhibit distinct reactivities due to their heteroaromatic substituents . These compounds are employed in Suzuki couplings and nucleophilic substitutions, contrasting with the radical-based applications of the target compound .
Future Directions and Research Opportunities
Expanding Synthetic Utility
Future studies could explore:
-
Enantioselective Variants: Developing chiral ligands for asymmetric radical cyclizations.
-
Diverse Electrophiles: Testing reactions with sulfonamides or ureas instead of acrylamides.
-
Continuous-Flow Systems: Improving scalability using photochemical flow reactors.
Biological Evaluation
The oxindole derivatives warrant screening against cancer cell lines and kinase panels. Structure-activity relationship (SAR) studies could optimize potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume